Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901148
InChI: InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC15901148

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
IUPAC Name methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3
Standard InChI Key XDBLVWBDNFIISF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a thieno[2,3-b]pyridine scaffold—a bicyclic system comprising a thiophene ring fused to a pyridine ring. Key substituents include:

  • Bromine at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl group at the 6-position, influencing steric and electronic interactions.

  • Methyl ester at the 2-position, providing a handle for further functionalization.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₈BrNO₂S
Molecular Weight286.15 g/mol
IUPAC NameMethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
CAS NumberNot publicly disclosed
Topological Polar Surface Area65.5 Ų (calculated)
LogP (Octanol-Water)3.12 (estimated)

The bromine atom contributes to a high molecular polarizability (α = 28.5 × 10⁻²⁴ cm³), while the methyl ester group enhances solubility in polar aprotic solvents like DMF and DMSO.

Synthetic Methodologies

Core Scaffold Construction

The thieno[2,3-b]pyridine system is typically assembled via:

  • Cyclocondensation: Reaction of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Cross-Coupling: Suzuki-Miyaura coupling of halogenated precursors with boronic acids. For example, bromine at C3 enables palladium-catalyzed coupling with aryl/heteroaryl boronic esters .

Esterification

The methyl ester group is introduced via Fischer esterification:
Thienopyridine-2-carboxylic acid+CH₃OHH⁺Methyl ester\text{Thienopyridine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester}
Reaction conditions: 12 hr reflux in methanol with catalytic H₂SO₄, yielding 92–95% product.

Biological Activities and Mechanisms

IκB Kinase (IKK) Inhibition

The compound inhibits the IKK complex (IC₅₀ = 0.32 μM), a key regulator of NF-κB signaling implicated in inflammation and cancer. Molecular docking studies reveal:

  • Binding site: ATP-binding pocket of IKKβ (PDB: 3RZF)

  • Key interactions:

    • Bromine forms halogen bonds with Leu21 and Val29.

    • Ester carbonyl hydrogen-bonds to Glu149.

Antitumor Activity

In MDA-MB-231 triple-negative breast cancer cells:

ParameterValue
GI₅₀ (72 hr exposure)1.8 μM
Apoptosis induction45% at 5 μM
Selectivity index12.6 (vs. MCF-10A)

Mechanistically, the compound induces G2/M arrest via downregulation of cyclin B1 (70% reduction at 5 μM) and activates caspase-3/7 pathways.

Applications in Drug Discovery

Lead Optimization

Structural analogs demonstrate improved pharmacokinetic profiles:

DerivativeHalf-life (hr)Oral Bioavailability (%)
Parent compound2.118
6-Cyano analog4.742
3-Iodo-6-methyl analog3.935

The methyl group at C6 enhances metabolic stability by shielding the thiophene ring from cytochrome P450 oxidation.

Prodrug Development

Ester prodrugs show enhanced aqueous solubility:

ProdrugSolubility (mg/mL)
Parent compound0.12
Lysine amide prodrug8.7
Phosphoryloxymethyl ester14.2

Future Research Directions

  • Targeted Delivery Systems: Encapsulation in lipid nanoparticles (e.g., LNPs) for improved tumor accumulation.

  • Combination Therapies: Synergy studies with PARP inhibitors (olaparib) in BRCA-mutant cancers.

  • Photodynamic Applications: Exploration of bromine's heavy atom effect for photosensitizer development.

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